molecular formula C14H18N4OS B14188774 N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N'-methylthiourea CAS No. 879084-43-2

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N'-methylthiourea

Cat. No.: B14188774
CAS No.: 879084-43-2
M. Wt: 290.39 g/mol
InChI Key: HJQBHAWRVYBHEF-UHFFFAOYSA-N
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Description

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea typically involves the reaction of 2-butyl-4-oxoquinazoline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thiourea group might also play a role in binding to metal ions or forming hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-4-oxoquinazoline: The parent compound without the thiourea group.

    N-Methylthiourea: The thiourea derivative without the quinazolinone ring.

    Other Quinazolinone Derivatives: Compounds with similar structures but different substituents.

Uniqueness

N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is unique due to the combination of the quinazolinone and thiourea moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

879084-43-2

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

1-(2-butyl-4-oxoquinazolin-3-yl)-3-methylthiourea

InChI

InChI=1S/C14H18N4OS/c1-3-4-9-12-16-11-8-6-5-7-10(11)13(19)18(12)17-14(20)15-2/h5-8H,3-4,9H2,1-2H3,(H2,15,17,20)

InChI Key

HJQBHAWRVYBHEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=S)NC

Origin of Product

United States

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